Uridine, 5-fluoro-4'-thio-
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Overview
Description
Uridine, 5-fluoro-4’-thio- is a modified nucleoside analog that incorporates both a fluorine atom and a sulfur atom into its structure. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. The presence of fluorine and sulfur atoms can alter the compound’s biochemical properties, making it a valuable tool for studying various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-fluoro-4’-thio- typically involves multiple steps. One common method starts with the acetylation of uridine to protect the hydroxyl groups. This is followed by the introduction of a thio group at the 4-position using Lawesson’s reagent. The fluorine atom is then introduced at the 5-position through a fluorination reaction. Finally, the acetyl protecting groups are removed to yield the desired compound .
Industrial Production Methods: Industrial production of Uridine, 5-fluoro-4’-thio- follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Uridine, 5-fluoro-4’-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine or thio groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized nucleosides .
Scientific Research Applications
Uridine, 5-fluoro-4’-thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting viral replication and inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of Uridine, 5-fluoro-4’-thio- involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine atom enhances the compound’s ability to inhibit enzymes involved in nucleic acid synthesis, such as thymidylate synthase. This inhibition leads to the depletion of nucleotide pools and the incorporation of faulty nucleotides into DNA and RNA, ultimately resulting in cell death .
Comparison with Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside analog with similar antiviral and anticancer properties.
4-Thiouridine: A sulfur-containing nucleoside analog used in studies of RNA structure and function.
2’-Deoxy-2’-fluoro-uridine: A fluorinated nucleoside analog with applications in antiviral therapy .
Uniqueness: Uridine, 5-fluoro-4’-thio- is unique due to the simultaneous presence of both fluorine and sulfur atoms, which confer distinct biochemical properties. This dual modification enhances its stability and ability to interact with biological targets, making it a valuable tool in both research and therapeutic applications .
Properties
CAS No. |
56527-42-5 |
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Molecular Formula |
C9H11FN2O5S |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O5S/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17) |
InChI Key |
FLAHATSCJQFZKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(S2)CO)O)O)F |
Origin of Product |
United States |
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